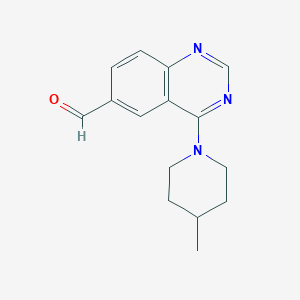

4-(4-Methylpiperidin-1-yl)quinazoline-6-carbaldehyde

CAS No.: 648449-22-3

Cat. No.: VC15923509

Molecular Formula: C15H17N3O

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 648449-22-3 |

|---|---|

| Molecular Formula | C15H17N3O |

| Molecular Weight | 255.31 g/mol |

| IUPAC Name | 4-(4-methylpiperidin-1-yl)quinazoline-6-carbaldehyde |

| Standard InChI | InChI=1S/C15H17N3O/c1-11-4-6-18(7-5-11)15-13-8-12(9-19)2-3-14(13)16-10-17-15/h2-3,8-11H,4-7H2,1H3 |

| Standard InChI Key | QRJCUEYCCGXNKV-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C=O |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s structure integrates a bicyclic quinazoline system (a fused benzene and pyrimidine ring) with a 4-methylpiperidine moiety and an aldehyde group. The quinazoline core provides a planar aromatic system, while the piperidine ring introduces stereochemical complexity. The aldehyde at position 6 serves as a reactive site for further derivatization .

Table 1: Key Molecular Properties

Synthesis and Chemical Reactivity

Synthetic Routes

Synthesis typically involves multi-step protocols:

-

Quinazoline Core Formation: Starting from 6-nitroquinazoline, reduction to 6-aminoquinazoline followed by formylation introduces the aldehyde group.

-

Piperidine Substitution: Nucleophilic aromatic substitution at position 4 of the quinazoline with 4-methylpiperidine under basic conditions (e.g., KCO in DMF).

-

Purification: Column chromatography or recrystallization yields the final product, with reported purity >95%.

Key Challenges:

-

Regioselectivity in substitution reactions.

-

Stability of the aldehyde group during synthesis.

Reactivity Profile

The aldehyde group undergoes characteristic reactions:

-

Condensation: With amines to form Schiff bases.

-

Oxidation: To carboxylic acids using KMnO.

Computational and Structural Analysis

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

-

Electrostatic Potential: High electron density at the aldehyde oxygen and quinazoline N1 atom, suggesting nucleophilic attack sites .

-

Rotatable Bonds: Only two rotatable bonds (piperidine-C and aldehyde-C), indicating moderate conformational flexibility.

Molecular Docking Insights

Docking studies against kinase targets (e.g., EGFR) show favorable binding via:

-

Hydrogen bonding between the aldehyde oxygen and Thr766.

Applications in Medicinal Chemistry

Neuropharmacological Prospects

The 4-methylpiperidine moiety, common in neuroactive compounds, suggests potential affinity for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume